molecular formula C10H11Br B2749536 [1-(Bromomethyl)cyclopropyl]benzene CAS No. 181207-69-2

[1-(Bromomethyl)cyclopropyl]benzene

Cat. No. B2749536
CAS RN: 181207-69-2
M. Wt: 211.102
InChI Key: CLRGISSJRXNKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(Bromomethyl)cyclopropyl]benzene” is a chemical compound with the molecular formula C10H11Br . It has a molecular weight of 211.1 . The compound is in liquid form .


Synthesis Analysis

The synthesis of “[1-(Bromomethyl)cyclopropyl]benzene” and similar compounds often involves the reaction of α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The products are typically obtained in excellent yields within about 3 seconds .


Molecular Structure Analysis

The InChI code for “[1-(Bromomethyl)cyclopropyl]benzene” is 1S/C10H11Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific reactions involving “[1-(Bromomethyl)cyclopropyl]benzene” are not detailed in the available resources, it’s worth noting that bromomethyl compounds often participate in nucleophilic substitution reactions . The presence of a bromomethyl group can make the compound a target for nucleophiles, leading to various substitution reactions.


Physical And Chemical Properties Analysis

“[1-(Bromomethyl)cyclopropyl]benzene” is a liquid at room temperature . It has a molecular weight of 211.1 . The compound’s InChI code is 1S/C10H11Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 , which provides information about its molecular structure.

Scientific Research Applications

Synthesis of Indeno[1,2-c]chromenes

[1-(Bromomethyl)cyclopropyl]benzene reacts with 2-alkynylphenols under palladium catalysis to produce indeno[1,2-c]chromenes in moderate to good yields. This process introduces molecular complexity and diversity efficiently from easily available materials, showcasing the compound's utility in synthesizing complex organic structures (Pan et al., 2014).

Benzene Hydrogenation and Nanoparticle Shape Effects

The compound's related structures have been investigated for their role in benzene hydrogenation, highlighting the significant influence of nanoparticle shape on catalytic selectivity. This research provides insights into the tailored design of catalysts for specific chemical transformations (Bratlie et al., 2007).

Fruit and Vegetable Preservation

Research on 1-methylcyclopropene (1-MCP), a compound with a similar cyclopropyl structure, reveals its effectiveness in inhibiting ethylene perception, thereby prolonging the freshness of fruits and vegetables. This highlights potential applications of cyclopropyl-containing compounds in the agri-food industry (Watkins, 2006).

Organic Synthesis via Cyclopropyl Ring Transformations

Methylenecyclopropanes, similar in structure to [1-(Bromomethyl)cyclopropyl]benzene, undergo reactions leading to diverse organic products, demonstrating the cyclopropyl ring's versatility in organic synthesis. This includes the formation of (cyclobut-1-enylsulfanyl)benzene and related compounds, illustrating the ring's utility in constructing complex molecules (Liu & Shi, 2004).

Carbon Nanocage Synthesis

The synthesis of all-benzene carbon nanocages, which can be seen as an advanced application of cyclopropyl and bromomethyl functional groups in constructing nanoscale materials. These nanocages have unique photophysical properties and high fluorescence quantum yields, suggesting their potential in materials science and nanotechnology (Matsui et al., 2013).

Safety and Hazards

“[1-(Bromomethyl)cyclopropyl]benzene” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and using the compound only in well-ventilated areas .

properties

IUPAC Name

[1-(bromomethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRGISSJRXNKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CBr)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Bromomethyl)cyclopropyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.